molecular formula C24H28N6O2S2 B13156970 ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

Cat. No.: B13156970
M. Wt: 496.7 g/mol
InChI Key: WURFFRHAMZEZAK-UHFFFAOYSA-N
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Description

Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound featuring a pyrido[2,3-b]pyrazine core substituted with thiophene rings and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of thiophene rings: Thiophene derivatives can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of the diethylaminoethyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene ring system and may exhibit similar chemical reactivity and biological activity.

    Pyrido[2,3-b]pyrazine derivatives: These compounds share the core structure and may have similar applications in medicinal chemistry and material science.

Uniqueness

Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H28N6O2S2

Molecular Weight

496.7 g/mol

IUPAC Name

ethyl N-[8-[2-(diethylamino)ethylamino]-2,3-dithiophen-2-ylpyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C24H28N6O2S2/c1-4-30(5-2)12-11-25-16-15-19(27-24(31)32-6-3)26-23-20(16)28-21(17-9-7-13-33-17)22(29-23)18-10-8-14-34-18/h7-10,13-15H,4-6,11-12H2,1-3H3,(H2,25,26,27,29,31)

InChI Key

WURFFRHAMZEZAK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C1N=C(C(=N2)C3=CC=CS3)C4=CC=CS4)NC(=O)OCC

Origin of Product

United States

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